butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate
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Overview
Description
Butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzodioxole ring fused with a thiadiazole ring, and a butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate typically involves a multi-step process:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the Benzodioxole Ring: The benzodioxole moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Carbamate Formation: The final step involves the introduction of the butyl carbamate group. This can be achieved by reacting the intermediate with butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or thiadiazoles.
Scientific Research Applications
Butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Material Science: It has been investigated for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound has been used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in cell proliferation and survival pathways, such as kinases and proteases.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(5-fluoro-1,3-benzodioxol-4-yl)carbamate
- N-(2-(1,3-benzodioxol-5-yl)-1-((butylamino)carbonyl)vinyl)benzamide
Uniqueness
Butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to its specific combination of a benzodioxole ring and a thiadiazole ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-2-3-6-19-14(18)15-13-17-16-12(22-13)9-4-5-10-11(7-9)21-8-20-10/h4-5,7H,2-3,6,8H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISZWTDTCQAXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=NN=C(S1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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